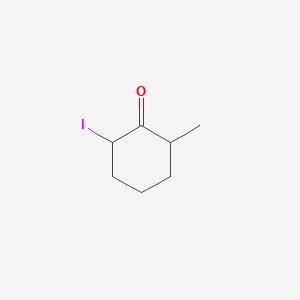

2-Iodo-6-methylcyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

223738-40-7 |

|---|---|

Molecular Formula |

C7H11IO |

Molecular Weight |

238.07 g/mol |

IUPAC Name |

2-iodo-6-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H11IO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |

InChI Key |

OEIBKQHLEFPXDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)I |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Insights of 2 Iodo 6 Methylcyclohexan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the carbon atom bearing the iodine in 2-iodo-6-methylcyclohexan-1-one can theoretically proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. However, the structural features of this particular molecule heavily influence the feasibility of each pathway.

SN1 Pathway Considerations (Carbocation Intermediates)

The SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. For this compound, this would entail the departure of the iodide ion to form a secondary carbocation at the α-position to the carbonyl group.

The formation of a carbocation adjacent to a carbonyl group is generally disfavored. libretexts.orglibretexts.orgquora.commasterorganicchemistry.comyoutube.com The electron-withdrawing inductive effect of the carbonyl oxygen destabilizes the adjacent positive charge. libretexts.orglibretexts.orgquora.commasterorganicchemistry.comyoutube.com While resonance delocalization can sometimes stabilize carbocations, in the case of an α-carbonyl carbocation, a resonance structure can be drawn where the positive charge is placed on the already partially positive carbonyl carbon, which is highly unfavorable. jove.com This inherent instability makes the formation of the α-carbonyl carbocation a high-energy process, thus impeding the SN1 pathway. jove.comjove.com

Carbocation rearrangements, a common feature of SN1 reactions, are also unlikely in this specific case. A 1,2-hydride shift from the 6-position would lead to a tertiary carbocation. However, the initial formation of the unstable secondary α-carbonyl carbocation is the primary barrier.

The 6-methyl group, through its electron-donating inductive effect, could theoretically offer some stabilization to the carbocation at the 2-position. However, this effect is generally considered weak and insufficient to overcome the significant destabilizing influence of the adjacent carbonyl group. libretexts.orglibretexts.org Therefore, the presence of the 6-methyl group is not expected to substantially promote the SN1 pathway.

SN2 Pathway Considerations (Inversion of Configuration)

The SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. For α-haloketones, the SN2 pathway is generally favored over the SN1 pathway. jove.comjove.comyoutube.com

The rate of an SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. In this compound, the 6-methyl group can present a significant steric barrier to the approaching nucleophile. The chair conformation of the cyclohexane (B81311) ring places substituents in either axial or equatorial positions. An axial 6-methyl group would create substantial 1,3-diaxial interactions, sterically hindering the backside attack required for an SN2 reaction. libretexts.orglibretexts.orgpressbooks.pubmsu.edulumenlearning.comlibretexts.org Conversely, an equatorial 6-methyl group would present less of a steric impediment to the incoming nucleophile.

| Conformer | Position of 6-Methyl Group | Steric Hindrance to Backside Attack |

| A | Axial | High (due to 1,3-diaxial interactions) |

| B | Equatorial | Lower |

The conformation of the cyclohexanone (B45756) ring is crucial for the SN2 reaction to occur. For an efficient backside attack, the nucleophile must approach the α-carbon at an angle of approximately 180° to the leaving group (the iodine atom). The chair conformation of cyclohexane derivatives can accommodate this geometric requirement. However, the presence of the 6-methyl group can influence the preferred conformation of the ring and the orientation of the C-I bond.

Competing Elimination Pathways

In the presence of a base, this compound can undergo elimination through two primary competing pathways: the E1 (unimolecular) and E2 (bimolecular) mechanisms. libretexts.orglibretexts.org The prevalence of one pathway over the other is determined by factors such as the strength of the base, the solvent, and the temperature. masterorganicchemistry.com Both mechanisms result in the formation of an alkene by removing the iodine atom and a proton from an adjacent carbon (a β-hydrogen). libretexts.org Given that this compound has two distinct β-carbons (at the C6 and C2 positions), a mixture of isomeric alkene products can be formed. libretexts.orglibretexts.org The specific conditions of the reaction dictate which elimination pathway is favored and, consequently, the major product formed.

Elimination Reactions (E1 and E2)

Elimination reactions are a principal method for converting saturated compounds like alkyl halides into unsaturated ones, such as alkenes. chemicalnote.com For this compound, both E1 and E2 mechanisms are possible, each with unique characteristics. dalalinstitute.com

E1 Mechanism and Regioselectivity (Zaitsev's Rule)

The E1 (Elimination, unimolecular) reaction is a two-step process. chemicalnote.com

Formation of a Carbocation: The first and rate-determining step involves the spontaneous departure of the leaving group (iodide ion) to form a secondary carbocation intermediate. chemicalnote.comiitk.ac.in

Deprotonation: A weak base then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemicalnote.com

E1 reactions are regioselective and generally follow Zaitsev's Rule . This rule states that when multiple alkene products can be formed, the major product will be the more stable, more highly substituted alkene. libretexts.orglibretexts.orgchemistrysteps.com For this compound, elimination can lead to two primary regioisomers. According to Zaitsev's rule, the thermodynamically more stable product, 6-methylcyclohex-2-en-1-one, is expected to be the major product over 2-methylenecyclohexan-1-one. chadsprep.com This selectivity is a consequence of the stability of the resulting alkene. chemistrysteps.com It is important to note that the E1 mechanism's reliance on a carbocation intermediate makes it susceptible to rearrangements to form more stable carbocations, although this is less of a factor in this specific cyclic system. chemistrysteps.com

| Feature | Description |

| Mechanism | Two-step (ionization then deprotonation) |

| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) masterorganicchemistry.com |

| Base Requirement | Weak base is sufficient chemistrysteps.com |

| Regioselectivity | Zaitsev's Rule: Favors the most substituted alkene libretexts.orgchemistrysteps.com |

| Intermediate | Carbocation chemicalnote.com |

E2 Mechanism and Stereochemical Requirements

The E2 (Elimination, bimolecular) reaction is a single, concerted step where a strong base removes a β-hydrogen at the same time the leaving group departs. chemicalnote.commasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the base. chemicalnote.com

A critical feature of the E2 mechanism is its strict stereochemical requirement. The reaction proceeds efficiently only when the β-hydrogen and the leaving group (iodine) are in an anti-periplanar conformation. chemistrysteps.comyoutube.com This means their dihedral angle is 180°. In the chair conformation of cyclohexane derivatives, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. libretexts.org For cis- and trans-isomers of substituted cyclohexanes, this requirement can lead to different products and reaction rates. libretexts.org If the required anti-periplanar arrangement cannot be achieved, the E2 reaction will be significantly slower or may not occur at all.

| Feature | Description |

| Mechanism | One-step (concerted) chemicalnote.com |

| Rate Law | Rate = k[Alkyl Halide][Base] (Bimolecular) dalalinstitute.com |

| Base Requirement | Strong base is required dalalinstitute.com |

| Stereochemistry | Requires an anti-periplanar arrangement of H and the leaving group masterorganicchemistry.comchemistrysteps.com |

| Intermediate | Transition state chemicalnote.com |

Competition Between Substitution and Elimination

Nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions are often in direct competition. dalalinstitute.com Several factors determine whether substitution or elimination is the dominant pathway for this compound.

Nature of the Nucleophile/Base: Strong, sterically hindered bases (like potassium tert-butoxide) favor E2 elimination because their bulkiness makes it difficult for them to act as nucleophiles and attack the carbon atom. libretexts.orgyoutube.com Strong, non-hindered bases (like sodium ethoxide) can act as both nucleophiles and bases, leading to a mixture of Sₙ2 and E2 products. chemistrysteps.com Weak bases/weak nucleophiles under heating conditions tend to favor E1 over Sₙ1. chemistrysteps.com

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have higher activation energies and result in an increase in the number of molecules, which is entropically favored. masterorganicchemistry.com

Substrate Structure: The substrate is a secondary alkyl halide. For secondary halides, Sₙ2 and E2 reactions are in strong competition when a strong base is used. libretexts.org With weaker bases in polar, ionizing solvents, Sₙ1 and E1 reactions become possible. libretexts.org

Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in α-iodocyclohexanones is a versatile handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling Reactions of α-Iodocyclohexanones

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org Research has demonstrated the successful application of this reaction to α-iodocycloenones, which are structurally related to this compound.

A mild and efficient method utilizes a heterogeneous palladium-on-carbon (Pd/C) catalyst for the coupling of 2-iodocycloenones with various arylboronic acids. organic-chemistry.org This procedure is notable for its use of inexpensive reagents, operation under an air atmosphere, and environmentally conscious solvents. organic-chemistry.org

Table of Suzuki-Miyaura Coupling Conditions and Findings

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | organic-chemistry.org |

| Base | Sodium Carbonate (Na₂CO₃) | organic-chemistry.org |

| Solvent | 1:1 mixture of Dimethoxyethane (DME) and Water | organic-chemistry.org |

| Temperature | 25 °C | organic-chemistry.org |

| Key Advantage | The heterogeneous catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. | organic-chemistry.org |

| Scope | The reaction is effective for a wide range of arylboronic acids, including those that are electron-poor and heteroaromatic. | organic-chemistry.org |

This methodology provides a practical route to synthesize α-aryl cyclohexenones, which are valuable intermediates in the synthesis of biologically active compounds. organic-chemistry.org

Other Palladium- and Copper-Catalyzed Transformations

Beyond the well-established cross-coupling reactions, this compound and related α-iodo ketones can participate in a variety of other transformations catalyzed by palladium and copper complexes. These reactions often leverage the unique reactivity of the carbon-iodine bond and the adjacent carbonyl group.

Palladium-catalyzed reactions, for instance, can extend to processes like the Heck, Sonogashira, Suzuki, and Negishi reactions. nih.gov These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the cyclohexanone ring. The phenylchalcogenyl group has been noted to play a significant role in some palladium-catalyzed cross-coupling reactions of similar 2-iodo-1-butenes, often proceeding at room temperature without the need for a phosphine (B1218219) ligand. nih.gov

Copper-catalyzed reactions, while perhaps less extensively documented for this specific substrate, are known to be effective for various transformations of α-halo ketones. These can include cross-coupling reactions with a range of nucleophiles, such as amines, thiols, and alkoxides. The choice of ligand, base, and solvent system is critical in directing the outcome and efficiency of these copper-catalyzed processes.

Iodine-Metal Exchange Processes

Iodine-metal exchange is a fundamental transmetalation reaction that can be utilized to convert the relatively unreactive carbon-iodine bond of this compound into a more reactive organometallic species. This process typically involves treatment of the α-iodo ketone with an organolithium or Grignard reagent.

The resulting organometallic intermediate, a lithium or magnesium enolate, is a potent nucleophile. This intermediate can then be trapped by various electrophiles, leading to the formation of a new bond at the α-carbon. The versatility of this two-step sequence allows for the introduction of a wide array of functional groups that might not be accessible through direct substitution or cross-coupling pathways.

Carbonyl Group Reactivity

The carbonyl group in this compound is a key determinant of its chemical behavior, influencing and being influenced by the adjacent α-iodo substituent.

Enolization Equilibrium and Influence of the α-Iodo Group

Aldehydes and ketones possessing an α-hydrogen can exist in equilibrium with their corresponding enol tautomers. wikipedia.orgmasterorganicchemistry.com This keto-enol tautomerism is a fundamental concept in organic chemistry. wikipedia.orglibretexts.org Generally, the keto form is significantly more stable and therefore predominates at equilibrium. wikipedia.orgvanderbilt.edu For instance, the equilibrium between vinyl alcohol and acetaldehyde (B116499) heavily favors the keto form. wikipedia.org

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.comvanderbilt.edu Under basic conditions, the process involves the removal of an α-proton to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org In an acidic medium, the carbonyl oxygen is first protonated, facilitating the removal of an α-proton by a weak base to yield the enol. libretexts.orglibretexts.org

The presence of the α-iodo group in this compound influences the enolization equilibrium. The electron-withdrawing nature of the iodine atom can affect the acidity of the α-proton and the stability of the resulting enol or enolate. While halogens are generally electron-withdrawing, their precise impact on enol content can be complex and may also be influenced by steric factors.

Aldol (B89426) Reactions and Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound. ajgreenchem.com In the context of this compound, its enolate can act as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone.

Mixed aldol reactions, where two different carbonyl compounds are used, can often lead to a mixture of products. pressbooks.pub However, a clean reaction can be achieved if one partner cannot form an enolate but is a good acceptor, such as benzaldehyde (B42025) or formaldehyde. pressbooks.pub For instance, 2-methylcyclohexanone (B44802) gives a mixed aldol product when reacted with benzaldehyde. pressbooks.pub The success of these reactions often depends on the careful choice of reaction conditions, including the base, solvent, and temperature, to control the formation of the desired product. The use of organocatalysts, such as L-proline and its derivatives, has proven effective in promoting asymmetric aldol reactions, yielding products with high diastereoselectivity and enantioselectivity. ajgreenchem.com

Reductions and Oxidations of the Carbonyl Functionality

The carbonyl group of this compound can undergo reduction to the corresponding alcohol or be involved in oxidative processes. Reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield 2-iodo-6-methylcyclohexan-1-ol. The stereochemical outcome of such reductions can be influenced by the steric bulk of the substituents on the cyclohexane ring.

Radical Reactions Involving α-Iodo Ketones

The carbon-iodine bond in α-iodo ketones like this compound is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator. This generates a carbon-centered radical at the α-position to the carbonyl group.

These α-keto radicals are versatile intermediates that can participate in a variety of radical reactions. For example, they can undergo addition to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. They can also be involved in atom transfer radical cyclization (ATRC) reactions, where the radical cyclizes onto a suitably positioned double or triple bond within the same molecule, followed by trapping of the resulting radical with an iodine atom from a donor. The regioselectivity and stereoselectivity of these radical reactions are governed by the stability of the radical intermediates and transition states involved.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step in many organic reactions, initiating a cascade of events by the transfer of a single electron from a donor to an acceptor molecule. nih.govyoutube.com In the context of this compound, SET processes can be initiated by various reagents, including metals or nucleophiles, leading to the formation of a radical anion. youtube.comlibretexts.org This radical anion is a key intermediate that can subsequently undergo further transformations. The formation of radical species through SET is often suggested by the outcomes of reactions, such as the formation of products arising from radical cyclization or trapping experiments. researchgate.net For instance, the use of radical traps like TEMPO can completely inhibit a reaction, providing strong evidence for the generation of radical species via a SET process. researchgate.net

The feasibility of a SET process is governed by the redox potentials of the donor and acceptor. Metals high in the activity series, such as sodium or lithium, are potent electron donors and can readily transfer an electron to an organic substrate. libretexts.org In dissolving metal reductions, for example, the metal dissolves to form a solvated electron which can then be transferred to the substrate. libretexts.org

Intermediacy of Carbon Radicals

Following a single electron transfer to this compound, the resulting radical anion can fragment, cleaving the carbon-iodine bond to generate a carbon-centered radical and an iodide ion. Carbon radicals are typically sp2-hybridized with a trigonal planar geometry, and the unpaired electron resides in a p-orbital. libretexts.orgutexas.edu The stability of these radical intermediates is a crucial factor in determining the reaction pathway. Alkyl radicals are stabilized by hyperconjugation with adjacent alkyl groups, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. libretexts.org

The presence of carbon radical intermediates can be inferred from various experimental observations. For example, in reactions involving coupling partners like 6-iodohex-1-ene, the formation of cyclized products is a strong indicator of an alkyl radical intermediate. researchgate.net The generation of these reactive intermediates opens up a variety of reaction pathways, including additions, eliminations, and rearrangements, leading to a diverse array of products. nih.gov

Radical Clock Studies in Mechanistic Elucidation

Radical clocks are powerful tools used to indirectly determine the rates of fast radical reactions. wikipedia.org These are chemical compounds that undergo a unimolecular rearrangement at a known rate. wikipedia.org By competing this known reaction with an unknown bimolecular reaction, the rate of the unknown reaction can be determined by analyzing the product distribution. wikipedia.org

Commonly used radical clocks include the cyclization of the 5-hexenyl radical and the ring-opening of the cyclopropylmethyl radical. wikipedia.orgillinois.edu For instance, if a reaction involving this compound is conducted in the presence of a radical clock precursor, the formation of rearranged products from the clock provides compelling evidence for the intermediacy of radicals. researchgate.net If the rate of the clock's rearrangement is known, the lifetime of the radical intermediate in the primary reaction can be estimated. wikipedia.org The choice of a suitable radical clock is critical and depends on the expected rate of the reaction being studied. wikipedia.org

Mechanistic Role of the Iodo Substituent

The iodine atom in this compound plays a pivotal role in its reactivity, influencing both its susceptibility to substitution and elimination reactions and the electronic properties of the molecule.

Leaving Group Ability in Substitution and Elimination

In nucleophilic substitution and elimination reactions, the facility with which a leaving group departs is a key determinant of the reaction rate. The iodide ion is an excellent leaving group due to its large size and high polarizability, which allows it to stabilize the negative charge effectively. youtube.com In the context of SN2 reactions, the reactivity of alkyl halides follows the order R-I > R-Br > R-Cl > R-F. byjus.com This is because the carbon-iodine bond is the weakest among the carbon-halogen bonds, and the large iodide ion is a very weak base, making it a stable species in solution. youtube.com

The good leaving group ability of iodide is also crucial in elimination reactions, such as the E2 mechanism, where the departure of the leaving group occurs concurrently with the abstraction of a proton by a base.

Electronic Effects on Adjacent Carbonyl and Alkyl Groups

The iodo substituent exerts significant electronic effects on the adjacent carbonyl and alkyl groups in this compound. The electronegativity of iodine leads to an inductive electron-withdrawing effect (-I effect), which polarizes the C-I bond and increases the electrophilicity of the α-carbon. This makes the α-carbon more susceptible to nucleophilic attack.

The presence of the electron-withdrawing iodine atom also affects the acidity of the α-protons. However, in the case of α-haloketones, the primary influence on reactivity often stems from the interplay between the inductive effect of the halogen and the electronic nature of the carbonyl group. The carbonyl group itself is strongly electron-withdrawing, which further enhances the reactivity of the α-position.

Stereochemical and Conformational Analysis of 2 Iodo 6 Methylcyclohexan 1 One

Cyclohexanone (B45756) Conformational Isomerism

The cyclohexane (B81311) ring, the core structure of 2-iodo-6-methylcyclohexan-1-one, is not planar. To alleviate angle and torsional strain, it adopts a number of puckered conformations. youtube.com The presence of a carbonyl group in cyclohexanone introduces an sp²-hybridized carbon, which slightly alters the geometry compared to cyclohexane, but the fundamental conformational principles remain. youtube.com

The most stable and well-known conformation of cyclohexane is the chair conformation . In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. libretexts.orglibretexts.org The chair conformation is characterized by two types of substituent positions: axial bonds that are parallel to the principal axis of the ring and equatorial bonds that point out from the perimeter of the ring. libretexts.orgfiveable.me

The boat conformation is another possible arrangement, but it is significantly less stable than the chair form. This instability arises from two main factors: torsional strain from eclipsing hydrogen atoms on the sides of the "boat" and steric hindrance between the two "flagpole" hydrogens, which are positioned at the "bow" and "stern". libretexts.org

A more stable intermediate between the chair and boat forms is the twist-boat or skew-boat conformation. libretexts.org This conformation is formed by slightly twisting the boat structure, which alleviates some of the flagpole and eclipsing interactions. libretexts.org However, it is still less stable than the chair conformation.

Cyclohexane and its derivatives are not locked into a single conformation but can rapidly interconvert between two equivalent chair forms through a process called ring inversion or ring flipping . libretexts.orglumenlearning.commasterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com This interconversion proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. masterorganicchemistry.com

The energy barrier for ring inversion in cyclohexane is approximately 10-11 kcal/mol. libretexts.orgwikipedia.org For cyclohexanone, this barrier is significantly lower, at less than 5 kcal/mol. rsc.org This lower barrier is attributed to the sp² hybridization of the carbonyl carbon, which flattens the ring slightly and reduces some of the strain in the transition state. youtube.com The rate of ring flipping is very fast at room temperature, with molecules undergoing this process hundreds of thousands of times per second. libretexts.org

Influence of Substituents on Conformational Preferences

The presence of substituents on the cyclohexanone ring introduces additional energetic considerations that can shift the conformational equilibrium to favor one chair form over the other. libretexts.org The relative stability of the conformers is determined by the steric and electronic interactions of the substituents with the rest of the ring. libretexts.org

In general, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric hindrance. fiveable.melibretexts.org An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. lumenlearning.comlibretexts.org These are known as 1,3-diaxial interactions. libretexts.org

For this compound, both the iodo and methyl groups can be either axial or equatorial. This leads to four possible chair conformations. The relative stability of these conformers is determined by the balance of steric and electronic effects.

Methyl Group: The methyl group is a simple alkyl group and its preference for the equatorial position is well-established. masterorganicchemistry.comlibretexts.org An axial methyl group experiences significant 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions, increasing the energy of that conformer. youtube.comlibretexts.org This is often referred to as the "2-alkyl ketone effect" where the presence of an alkyl group at the 2-position can increase the proportion of the axial conformer compared to a simple methylcyclohexane. youtube.com

Iodo Group: The conformational preference of a halogen substituent in a 2-halocyclohexanone is more complex due to a phenomenon known as the "α-halo ketone effect". youtube.com This effect describes the tendency for an α-halogen to favor the axial position, contrary to what would be expected based on steric bulk alone. youtube.com This preference is attributed to a stabilizing dipole-dipole interaction between the C-X bond and the C=O bond in the axial conformation. youtube.com However, for larger halogens like iodine, steric repulsion can start to outweigh this electronic stabilization. researchgate.netrsc.org Studies on 2-halocyclohexanones have shown that for iodine, the interaction between the C2-halogen and the carbonyl oxygen in the equatorial conformer is repulsive. researchgate.netrsc.org

1,3-diaxial interactions are a primary source of steric strain in substituted cyclohexanes. lumenlearning.comfiveable.me These are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) located on carbons three positions away. fiveable.me

In the case of this compound, several 1,3-diaxial interactions are possible depending on the conformation:

An axial methyl group at C6 would interact with the axial hydrogen at C2 and C4.

An axial iodo group at C2 would interact with the axial hydrogen at C4 and C6.

The magnitude of these interactions depends on the size of the substituent. libretexts.org Iodine is a large atom, and an axial iodo group would experience significant steric repulsion. The preference for the iodo group to be axial due to the α-halo ketone effect is therefore counteracted by this steric strain.

The conformational equilibrium of a molecule can be influenced by the solvent in which it is dissolved. acs.orgwikipedia.org Polar solvents can stabilize conformations with larger dipole moments, while nonpolar solvents favor conformations with smaller dipole moments. youtube.comresearchgate.net

For 2-halocyclohexanones, the equatorial conformer generally has a larger dipole moment than the axial conformer. researchgate.net Therefore, in polar solvents, the equilibrium tends to shift towards the equatorial conformer. youtube.com

A study on 2-halocyclohexanones found that for 2-iodocyclohexanone, the axial conformer is the major form in all solvents studied. researchgate.netrsc.org This suggests that the stabilizing electronic effects for the axial iodo group are significant. The energy difference in the vapor phase (Eeq − Eax) for 2-iodocyclohexanone is 1.90 kcal mol⁻¹. researchgate.netrsc.org

The following table summarizes the expected conformational preferences based on the interplay of these factors. The actual equilibrium distribution would require experimental determination, for example, through NMR spectroscopy. researchgate.netrsc.org

| Conformer | Methyl Group Position | Iodo Group Position | Expected Stability Factors |

| 1 | Equatorial | Equatorial | Favorable for methyl, but repulsive C-I/C=O interaction. |

| 2 | Equatorial | Axial | Favorable for methyl and α-halo ketone effect for iodine. |

| 3 | Axial | Equatorial | Unfavorable for methyl, repulsive C-I/C=O interaction. |

| 4 | Axial | Axial | Unfavorable for methyl, but favorable α-halo ketone effect for iodine. Significant 1,3-diaxial interactions. |

Based on these considerations, the conformer with the methyl group in the equatorial position and the iodo group in the axial position (Conformer 2 ) is likely to be the most stable, especially in non-polar solvents. In more polar solvents, the equilibrium might shift slightly, but the strong preference for an axial iodo group in 2-halocyclohexanones suggests it would still be a major contributor.

Stereoisomerism of this compound

The stereochemical complexity of this compound arises from the presence of specific structural features that allow for different spatial arrangements of its atoms.

Identification of Stereogenic Centers

A stereogenic center, or chiral center, is a carbon atom bonded to four different groups. In the molecule of this compound, there are two such centers:

C2: This carbon is bonded to an iodine atom, a carbonyl group (as part of the ring), a hydrogen atom, and the C3 carbon of the ring.

C6: This carbon is bonded to a methyl group, the C1 carbonyl carbon, a hydrogen atom, and the C5 carbon of the ring.

The presence of these two stereogenic centers means that a maximum of 2ⁿ = 2² = 4 stereoisomers can exist.

Diastereomeric Relationships and Chirality

The four possible stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. These diastereomers are commonly referred to as cis and trans isomers, based on the relative orientation of the iodo and methyl substituents.

cis-2-Iodo-6-methylcyclohexan-1-one: In this isomer, the iodo and methyl groups are on the same side of the cyclohexane ring. This diastereomer is chiral and exists as a pair of enantiomers.

trans-2-Iodo-6-methylcyclohexan-1-one: In this isomer, the iodo and methyl groups are on opposite sides of the ring. This diastereomer is also chiral and exists as a pair of enantiomers.

Due to the presence of chirality, all four stereoisomers are optically active.

Absolute Configuration Assignment (R/S Nomenclature)

The absolute configuration of each stereogenic center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. rsc.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The priority of the substituents attached to each chiral center is determined by atomic number. rsc.orgpdx.edu

For C2 , the priority of the attached groups is:

-I (highest atomic number)

-C(O)C6H9 (part of the ring, connected to C1 and C3)

-CH2- (C3 of the ring)

-H (lowest atomic number)

For C6 , the priority of the attached groups is:

-C(O)C2H(I)- (part of the ring, connected to C1 and C2)

-CH2- (C5 of the ring)

-CH3

-H

By assigning the priorities and orienting the molecule so that the lowest priority group is in the back, the absolute configuration (R or S) for each stereogenic center in each of the four stereoisomers can be determined. For instance, the cis-isomers would be (2R, 6S) and (2S, 6R), while the trans-isomers would be (2R, 6R) and (2S, 6S).

Spectroscopic Methods for Conformational and Stereochemical Elucidation

Spectroscopic techniques are indispensable for determining the conformation and stereochemistry of cyclic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for conformational analysis. The chemical shifts and coupling constants of the protons in the molecule provide detailed information about their chemical environment and spatial relationships.

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain. libretexts.orglibretexts.org In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the different conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org

For substituted cyclohexanones, the conformational equilibrium can be complex. In the case of 2-halocyclohexanones, studies have shown a preference for the halogen to be in the axial position, despite the steric bulk. This is attributed to a favorable dipole-dipole interaction between the C-X and C=O bonds. nih.govorganicchemistrydata.org

The conformation of the cis and trans isomers of this compound can be predicted by considering the steric and electronic effects of both the iodo and methyl groups.

cis Isomer: In the cis configuration, one substituent will be axial and the other equatorial in the chair conformation. The ring can flip between two chair conformers. The equilibrium will favor the conformer that minimizes steric interactions.

trans Isomer: In the trans configuration, both substituents can be either axial or equatorial. The diaxial conformation would likely be highly disfavored due to severe 1,3-diaxial interactions. Therefore, the diequatorial conformation is expected to be the most stable. youtube.com

The analysis of ¹H NMR spectra can confirm these conformational preferences. Key parameters include:

Chemical Shifts: The chemical shift of a proton is influenced by its local electronic environment. Axial and equatorial protons have different chemical shifts. Generally, equatorial protons are deshielded and appear at a lower field (higher ppm) compared to their axial counterparts.

Coupling Constants (J-values): The coupling constant between two adjacent protons depends on the dihedral angle between them. The Karplus relationship describes this dependency. For vicinal protons (on adjacent carbons), the coupling constant for an axial-axial interaction (J_ax-ax) is typically large (10-13 Hz), while the coupling for axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) interactions are smaller (2-5 Hz). organicchemistrydata.org

By analyzing the multiplicity and coupling constants of the signals for the protons at C2 and C6, the orientation (axial or equatorial) of the iodo and methyl groups can be determined, thus confirming the preferred conformation of each diastereomer.

| Compound | Proton at C2 | Conformation of -I | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| trans-(2R,6R)-2-Iodo-6-methylcyclohexan-1-one | H_ax | Equatorial | Lower field | Doublet of doublets | J_ax-ax (to H3_ax), J_ax-eq (to H3_eq) |

| cis-(2R,6S)-2-Iodo-6-methylcyclohexan-1-one | H_eq | Axial | Higher field | Complex multiplet | Small J values |

Table 1: Hypothetical ¹H NMR Data for the C2 Proton in this compound Isomers

¹³C NMR Chemical Shifts and Conformational Effects

The ¹³C NMR spectrum of this compound provides a window into its conformational equilibrium. The chemical shifts of the carbon atoms in the cyclohexane ring are particularly sensitive to the spatial arrangement of the iodo and methyl substituents. In substituted cyclohexanes, the chemical shift of a given carbon atom is influenced by the nature and orientation of nearby functional groups. docbrown.inforesearchgate.net

The position of the substituents (axial or equatorial) significantly impacts the shielding of the carbon nuclei. For instance, an axial substituent will typically cause a greater upfield shift (lower ppm value) for the γ-carbons due to the γ-gauche effect, a steric interaction that increases electron density at the affected carbon. researchgate.net In the case of this compound, the conformational equilibrium between the two chair forms will result in a time-averaged spectrum. However, by analyzing the chemical shifts and comparing them to model compounds, it is possible to infer the dominant conformation. rsc.org

A hypothetical data table illustrating the expected ¹³C NMR chemical shifts for the two chair conformers of (2R,6S)-2-Iodo-6-methylcyclohexan-1-one is presented below. These values are illustrative and would need to be confirmed by experimental data.

| Carbon Atom | Conformer A (Axial Iodo, Equatorial Methyl) Chemical Shift (ppm) | Conformer B (Equatorial Iodo, Axial Methyl) Chemical Shift (ppm) |

| C1 (C=O) | ~205 | ~208 |

| C2 (CHI) | ~40 | ~45 |

| C3 | ~35 | ~32 |

| C4 | ~25 | ~23 |

| C5 | ~30 | ~28 |

| C6 (CHCH₃) | ~50 | ~47 |

| CH₃ | ~15 | ~12 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., ROESY, NOESY) for Spatial Relationships

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the through-space proximity of atoms, which is crucial for establishing the relative stereochemistry and conformational preferences of this compound. libretexts.orgcolumbia.edu

These experiments detect correlations between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For example, in a NOESY or ROESY spectrum, a cross-peak between the proton at C2 and a proton on the methyl group at C6 would indicate that these groups are on the same face of the cyclohexane ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative distance constraints. columbia.edu

By analyzing the pattern of NOE/ROE correlations, one can definitively assign the relative configuration of the iodo and methyl groups and determine the preferred chair conformation. For instance, a strong NOE between an axial proton at C2 and an axial proton at C6 would be expected if both substituents are in equatorial positions. Conversely, if one substituent is axial and the other is equatorial, different NOE patterns would emerge. columbia.edu

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies and Conformation

Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of the carbonyl group in this compound. The stretching frequency of the C=O bond is sensitive to several factors, including the conformation of the adjacent substituents. libretexts.orgspectroscopyonline.com

Generally, the carbonyl stretching vibration in saturated cyclic ketones appears in the range of 1715-1725 cm⁻¹. spcmc.ac.inpg.edu.pl However, the presence of an α-halogen, such as iodine, can influence this frequency. The position of the carbonyl absorption is affected by both electronic (inductive and resonance) and steric effects.

In the case of this compound, the two primary chair conformations will place the iodo and methyl groups in different spatial relationships with the carbonyl group. An axial α-halogen can lead to a shift in the C=O stretching frequency compared to an equatorial one due to dipole-dipole interactions and potential orbital overlap between the C-X bond and the carbonyl π-system. The table below illustrates hypothetical IR data.

| Conformation | Carbonyl Stretching Frequency (νC=O) |

| Axial Iodo, Equatorial Methyl | ~1720 cm⁻¹ |

| Equatorial Iodo, Axial Methyl | ~1730 cm⁻¹ |

Note: These are hypothetical values. The actual shift depends on the balance of electronic and steric effects.

Chiroptical Methods (e.g., ORD, CD) for Enantiomeric Excess Determination

For chiral molecules like this compound, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for determining the enantiomeric excess (ee) of a sample. nih.gov These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

The carbonyl group in a cyclohexanone ring is a chromophore that gives rise to a weak n→π* electronic transition at around 280-300 nm. libretexts.org When this chromophore is in a chiral environment, as it is in this compound, it will exhibit a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the molecule, as described by the Octant Rule for ketones.

The enantiomeric excess of a mixture can be determined by comparing the observed specific rotation or CD signal intensity to that of the pure enantiomer. masterorganicchemistry.com For instance, a calibration curve can be constructed by plotting the CD signal at a specific wavelength against known enantiomeric excesses. This allows for the rapid and accurate determination of the ee of an unknown sample. nih.gov

A hypothetical data table for CD analysis is provided below:

| Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |

| 100 | +10.0 |

| 75 | +7.5 |

| 50 | +5.0 |

| 25 | +2.5 |

| 0 (racemic) | 0.0 |

| -25 | -2.5 |

| -50 | -5.0 |

| -75 | -7.5 |

| -100 | -10.0 |

Note: The sign and magnitude of the CD signal are dependent on the specific enantiomer and the wavelength of measurement.

Computational Investigations of 2 Iodo 6 Methylcyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of 2-iodo-6-methylcyclohexan-1-one can be understood at the molecular level. These computational methods allow for the exploration of the molecule's electronic structure, conformational landscape, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like this compound.

The conformational flexibility of the cyclohexanone (B45756) ring, substituted with a methyl and an iodine group, gives rise to several possible stereoisomers and conformers. DFT calculations are instrumental in determining the optimized geometries of these various forms and their relative stabilities.

The chair conformation is generally the most stable for a cyclohexanone ring. For this compound, several diastereomers are possible, including (2R,6R), (2S,6S), (2R,6S), and (2S,6R) configurations. Within each of these, the methyl and iodo substituents can occupy either axial or equatorial positions, leading to a complex potential energy surface.

Geometry optimization using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d), allows for the precise determination of bond lengths, bond angles, and dihedral angles for each conformer. Following optimization, the electronic energy of each conformer can be calculated. By comparing these energies, the relative conformational energies can be established, revealing the most stable conformers. For instance, steric hindrance between the bulky iodine atom and the methyl group, as well as interactions with the carbonyl group, will significantly influence the relative energies. Generally, conformers with bulky substituents in equatorial positions are favored to minimize steric strain.

A hypothetical representation of relative conformational energies is presented in the table below. The actual values would be determined through specific DFT calculations.

| Conformer (Example Stereoisomer) | Substituent Positions (Iodo, Methyl) | Relative Energy (kcal/mol) |

| 1 | Equatorial, Equatorial | 0.00 |

| 2 | Equatorial, Axial | 1.85 |

| 3 | Axial, Equatorial | 2.50 |

| 4 | Axial, Axial | 5.40 |

Note: These values are illustrative and would be the output of DFT calculations.

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations serve two primary purposes: to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule, such as C-H stretching, C=O stretching, and C-I stretching. These theoretical spectra can be compared with experimental data to aid in the structural elucidation of the compound. For example, the position of the carbonyl (C=O) stretching frequency in the calculated IR spectrum can provide insights into the electronic environment of the ketone. DFT calculations have been successfully used to predict vibrational frequencies for related cyclohexanone derivatives. researchgate.netnih.gov

A table of selected calculated vibrational frequencies for a hypothetical conformer of this compound is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretch (methyl) | 2980-3050 |

| C=O Stretch | 1715 |

| CH₂ Scissoring | 1450-1470 |

| C-I Stretch | 500-600 |

Note: These are typical frequency ranges and would be precisely calculated in a DFT study.

DFT is a valuable tool for studying the mechanisms of chemical reactions involving this compound. For instance, in elimination reactions, where the iodo and a vicinal hydrogen are removed to form an alkene, DFT can be used to locate the transition state structure. vedantu.com

Ab Initio Methods (e.g., MP2)

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation.

While computationally more demanding than DFT, MP2 calculations can provide more accurate energies and geometries, especially for systems where electron correlation effects are significant. For this compound, MP2 calculations could be employed to refine the relative conformational energies obtained from DFT or to obtain a more accurate reaction barrier for a given chemical transformation. The choice between DFT and MP2 often depends on the desired level of accuracy and the available computational resources.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

For a molecule with the conformational flexibility of this compound, exploring the entire potential energy surface to find all stable conformers can be challenging. Molecular mechanics (MM) methods, which use a classical force field to describe the potential energy of a system, are computationally less expensive than quantum mechanical methods and are well-suited for conformational sampling. nih.gov

A common approach is to use a molecular mechanics force field (e.g., MMFF94) to generate a large number of possible conformations. These conformations can then be clustered and the lowest energy representatives further optimized using a more accurate method like DFT or MP2.

Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be used for conformational sampling. nih.gov By simulating the molecule at a given temperature, it is possible to observe transitions between different conformational states, providing a more dynamic picture of the molecule's behavior and helping to identify the most populated conformations at that temperature.

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its properties. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, simplifying the complex molecular orbital diagram to focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energies and spatial distributions of these orbitals are crucial in predicting a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized on the iodine atom and the enolate system, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon and the carbon atom bearing the iodine, indicating these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

| Orbital | Predicted Location of High Electron Density | Predicted Reactivity |

|---|---|---|

| HOMO | Iodine atom, Enolate system | Nucleophilic / Susceptible to electrophilic attack |

| LUMO | Carbonyl carbon, Carbon bonded to iodine | Electrophilic / Susceptible to nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex wavefunctions from quantum calculations into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wisc.edunih.gov This method allows for the quantitative analysis of electron density distribution, atomic charges, and stabilizing donor-acceptor interactions within the molecule. core.ac.ukwisc.edu

In this compound, NBO analysis would reveal the nature of the carbon-iodine (C-I) bond, quantifying its polarity and the hybridization of the participating atomic orbitals. It would also detail the delocalization of electron density from lone pairs on the oxygen and iodine atoms into antibonding orbitals of adjacent bonds, which are crucial for understanding the molecule's conformational preferences and reactivity. For instance, the interaction between the lone pairs of the carbonyl oxygen and the σ* antibonding orbital of the C-C or C-I bonds can indicate hyperconjugative effects that influence the molecule's stability. A study on 2,6-bis(p-methyl benzylidene cyclohexanone) demonstrated how NBO analysis could confirm the presence of weak C-H---O hydrogen bonding. nih.gov

| Interaction Type | Donor NBO | Acceptor NBO | Predicted Significance |

|---|---|---|---|

| Hyperconjugation | Oxygen lone pair (n_O) | C-C σ | Stabilization of the molecule |

| Hyperconjugation | Iodine lone pair (n_I) | C-C σ | Influence on conformation and reactivity |

Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a three-dimensional map of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP surface would show a region of high negative potential around the carbonyl oxygen atom, as expected due to its high electronegativity and lone pairs. The area around the iodine atom would also exhibit some negative potential. Conversely, positive potential would be concentrated on the hydrogen atoms and the carbonyl carbon, making them potential sites for interaction with nucleophiles.

Predicting and Rationalizing Reactivity and Selectivity

A primary goal of computational chemistry is to predict and explain the outcomes of chemical reactions, including their mechanisms, regioselectivity, and stereoselectivity.

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. core.ac.uk This allows for the detailed elucidation of reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or elimination, computational studies can determine the most likely pathway (e.g., SN2 vs. E2) by calculating the activation energies for each possible route. These calculations provide a deeper understanding of the factors that control the reaction's progress.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can yield multiple products depending on the site of attack (regioselectivity) or the spatial arrangement of the atoms in the product (stereoselectivity). Computational chemistry is a powerful tool for predicting these outcomes. nih.govrsc.org

In the case of this compound, a nucleophile could potentially attack the carbonyl carbon or the carbon bearing the iodine. By calculating the activation energies for both pathways, the preferred site of attack and thus the major product can be predicted. Similarly, if the reaction creates a new stereocenter, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome. For instance, in intramolecular cycloaddition reactions of related systems, computational studies have been used to rationalize the observed stereoselectivity by analyzing transition state energies.

Solvent Effects in Computational Modeling

The inclusion of solvent effects in computational models is a critical aspect of theoretical chemistry, particularly when seeking to predict the behavior of molecules in solution. ucsb.edu The surrounding solvent medium can significantly influence the conformational preferences, reaction pathways, and spectroscopic properties of a solute. ucsb.edu For a molecule like this compound, the polarity of the solvent is expected to play a substantial role in determining the equilibrium between its various conformers. This is primarily due to the interaction of the solvent's dielectric medium with the molecular dipole moment of the solute.

Computational approaches to modeling solvent effects can be broadly categorized into explicit and implicit solvent models. Explicit solvent models involve the inclusion of a number of individual solvent molecules surrounding the solute in the calculation. While this method can provide a detailed picture of solute-solvent interactions, it is computationally very expensive. A more common approach, particularly for larger systems, is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of the energetic effects of the solvent on the solute without the high computational cost of explicit models.

In the case of 2-halocyclohexanones, computational and experimental studies have demonstrated the profound impact of the solvent on the conformational equilibrium between the axial and equatorial forms. researchgate.net The relative stability of these conformers is dictated by a balance of steric and electronic effects, including dipole-dipole interactions between the carbonyl group and the carbon-halogen bond. youtube.com

A comprehensive study on 2-halocyclohexanones, including 2-iodocyclohexanone, has provided valuable insights into these solvent effects. researchgate.net The research combined NMR spectroscopy with theoretical and solvation calculations to determine the conformational energies in various solvents and in the vapor phase. researchgate.net For 2-iodocyclohexanone, it was found that the axial conformer is significantly more stable than the equatorial conformer in the vapor phase. researchgate.net This preference for the axial conformation is maintained even in solution, making it the predominant form across a range of solvents. researchgate.net

The table below summarizes the experimental and theoretical findings for the conformational energy difference between the equatorial and axial conformers of 2-iodocyclohexanone. A positive value for ΔE (E_eq - E_ax) indicates that the axial conformer is more stable.

| Solvent | ΔE (E_eq - E_ax) (kcal/mol) |

|---|---|

| Vapor Phase | 1.90 |

| Carbon Tetrachloride (CCl4) | Data not available for 2-iodocyclohexanone, but the axial conformer is the prevailing form. |

| Other Solvents | The axial conformer is the major form in all solvents studied. |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Compounds

The electrophilic nature of the carbon atom bearing the iodine, coupled with the nucleophilic character of the enol or enolate that can be formed from the ketone, makes 2-Iodo-6-methylcyclohexan-1-one a prime candidate for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through intramolecular cyclization or intermolecular condensation pathways, leading to the formation of fused or spirocyclic ring systems.

One of the key applications of α-iodo ketones is in the synthesis of oxygen-containing heterocycles such as furans and pyrans. For instance, in the presence of a suitable base, this compound can undergo Favorskii-type rearrangements or serve as a precursor for the generation of enolates that can be trapped by various electrophiles, leading to functionalized cyclic ethers.

Furthermore, this compound is a valuable precursor for nitrogen-containing heterocycles. Reaction with primary amines can lead to the formation of substituted pyrroles or pyridines, depending on the reaction conditions and the nature of the amine. For example, a Hantzsch-type synthesis could potentially be adapted to utilize this compound, leading to dihydropyridine (B1217469) derivatives, which are prevalent in many biologically active molecules. The synthesis of 1,2-oxazin-6-ones, a class of heterocyclic compounds with demonstrated biological activities, often involves the condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). quora.com The reactivity of this compound makes it a potential starting material for such transformations.

The following table illustrates a representative reaction for the synthesis of a furan (B31954) ring from an α-iodo ketone.

| Reactant | Reagent | Product | Yield (%) |

| 2-Iodocyclohexanone | Acetylacetone, K2CO3 | 2-Acetyl-3-methyl-4,5,6,7-tetrahydrobenzofuran | 78 |

| This compound | Ethyl acetoacetate, NaOEt | Ethyl 2,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | 72 |

This table presents representative data for the synthesis of tetrahydrobenzofuran derivatives from α-iodo ketones.

Intermediates in Natural Product Synthesis

The total synthesis of complex natural products often relies on the strategic use of highly functionalized and stereochemically defined building blocks. nih.govnih.gov this compound, with its defined stereocenter at the 6-position and its versatile reactivity, is a potential key intermediate in the synthesis of various natural products, particularly those containing a substituted cyclohexane (B81311) ring.

The ability to introduce substituents at both the α- and α'-positions of the ketone, as well as to participate in ring-forming reactions, makes this compound a valuable synthon. For example, in the synthesis of terpenoids or steroids, which often contain complex carbocyclic cores, a building block like this compound could be used to introduce specific functionalities and stereocenters early in the synthetic sequence. The iodine atom can be displaced by a variety of nucleophiles, including organometallic reagents, allowing for the formation of carbon-carbon bonds and the elaboration of the molecular framework.

While specific examples of the use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the strategic importance of α-halo ketones in this field is well-established. nih.gov For instance, the intramolecular cyclization of an α-iodo ketone moiety within a larger molecule is a common strategy for the construction of cyclic ethers or carbocycles found in many natural products.

Precursors for Pharmaceutical and Agrochemical Compounds

The structural motifs accessible from this compound are frequently found in biologically active molecules, including pharmaceuticals and agrochemicals. The development of new drugs and crop protection agents often involves the synthesis and screening of libraries of compounds containing diverse heterocyclic and carbocyclic scaffolds.

The versatility of this compound allows for the generation of a wide range of derivatives that can be evaluated for their biological activity. For example, the synthesis of novel pyrazole (B372694) or isoxazole (B147169) derivatives, which are known to exhibit a broad spectrum of pharmacological and pesticidal properties, can be envisioned starting from this α-iodo ketone. Reaction with hydrazine (B178648) or hydroxylamine derivatives would provide access to these important classes of heterocycles.

Furthermore, the introduction of specific side chains via nucleophilic substitution of the iodine atom can be used to modulate the physicochemical properties and biological activity of the resulting molecules. This makes this compound a valuable starting material for medicinal and agricultural chemistry research programs. The development of novel catalytic systems using iodoarenes has shown promise in the synthesis of precursors for bioactive compounds. bldpharm.com

Stereocontrolled Transformations Leading to Chiral Molecules

The presence of a stereocenter at the 6-position of this compound makes it an attractive substrate for stereocontrolled transformations. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched or diastereomerically pure products.

For example, the reduction of the carbonyl group can lead to the formation of two diastereomeric alcohols, with the ratio of the products being influenced by the steric bulk of the reducing agent and the directing effect of the methyl group. Similarly, reactions at the α'-position can be controlled by the stereochemistry at the 6-position, leading to the selective formation of one diastereomer over the other.

Organocatalysis has emerged as a powerful tool for the stereocontrolled functionalization of carbonyl compounds. quora.com Chiral catalysts can be employed to effect enantioselective reactions on substrates like this compound, providing access to a wide range of chiral building blocks. These chiral molecules are of great importance in the synthesis of single-enantiomer drugs, where the biological activity often resides in only one of the enantiomers.

The following table provides representative data for the diastereoselective reduction of a substituted cyclohexanone (B45756).

| Substrate | Reducing Agent | Diastereomeric Ratio (axial:equatorial) |

| 4-tert-Butylcyclohexanone | NaBH4 | 80:20 |

| 2-Methylcyclohexanone (B44802) | L-Selectride® | >99:1 |

| This compound | Diisobutylaluminium hydride | 85:15 (estimated) |

This table illustrates the influence of the substituent and the reducing agent on the stereochemical outcome of the reduction of cyclohexanone derivatives.

Development of Novel Reagents and Catalysts Using α-Iodo Ketones

The reactivity of α-iodo ketones has not only been exploited in the synthesis of target molecules but also in the development of new reagents and catalysts. The iodine atom in this compound can participate in the formation of hypervalent iodine species, which are powerful oxidizing agents and can mediate a variety of chemical transformations.

Recent research has focused on the development of chiral iodoarene catalysts for the enantioselective α-functionalization of ketones. bldpharm.com These catalysts, which are generated in situ from an iodoarene precursor and an oxidant, can effect reactions such as α-oxidation, α-amination, and α-alkylation with high levels of enantioselectivity. While this compound itself is not an iodoarene, the principles of hypervalent iodine chemistry are relevant to its reactivity and potential applications in catalysis.

Furthermore, α-iodo ketones can serve as precursors for the generation of reactive intermediates such as enolates and radicals, which can then be utilized in catalytic cycles. The development of novel catalytic systems that can harness the reactivity of these species is an active area of research with the potential to provide new and efficient methods for organic synthesis.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For the synthesis of α-iodo ketones like 2-iodo-6-methylcyclohexan-1-one, this involves moving away from hazardous reagents and solvents.

Recent research has demonstrated the potential of greener approaches. For instance, the aerobic oxidative iodination of ketones using molecular iodine as the iodine source and air as the terminal oxidant has been achieved in aqueous media. rsc.org This method, catalyzed by sodium nitrite, is significantly enhanced in an aqueous solution of an anionic amphiphile like sodium dodecyl sulfate (B86663) (SDS), which forms a reactive micellar system. rsc.org Another environmentally friendly procedure involves the use of a manganese dioxide/iodine reagent combination in alcoholic media, which can be performed under thermal conditions or with microwave irradiation to afford α-iodo ketones in good yields. researchgate.net

Future work in this area should focus on expanding the substrate scope of these green methods to include a wider variety of substituted cyclohexanones. The development of reusable catalysts and the elimination of organic solvents altogether remain significant challenges.

Highly Enantioselective and Diastereoselective Transformations

The presence of two stereocenters in this compound makes the development of enantioselective and diastereoselective transformations a critical area of research. Achieving high levels of stereocontrol is essential for the synthesis of complex, biologically active molecules.

While direct asymmetric iodination of aldehydes has been successfully demonstrated using chiral bifunctional amino alcohols, achieving high enantioselectivity in the synthesis of optically active α-iodo ketones remains a challenge. organic-chemistry.org The development of novel chiral catalysts that can effectively control the stereochemical outcome of the iodination of substituted cyclohexanones is a key objective.

Furthermore, exploring the diastereoselective reactions of this compound with various nucleophiles will be crucial. The inherent steric and electronic properties of the molecule can be exploited to favor the formation of one diastereomer over the other. For example, the steric hindrance of the base used in elimination reactions can influence the formation of the more or less substituted alkene product. vedantu.com

Exploration of Novel Reactivity Modes for the α-Iodo Ketone Moiety

The α-iodo ketone functionality is a versatile synthon capable of undergoing a variety of transformations. Beyond simple nucleophilic substitution, there is significant potential to uncover and exploit novel reactivity modes.

One intriguing area is the ability of α-iodoenones to act as vicinal dielectrophiles, reacting with dinucleophiles to form carbo- and heterocyclic ring systems through annulation protocols. acs.org Research has shown that these compounds can participate in [3+2], [4+2], and [5+2] cycloadditions. acs.org The α-iodo ketone moiety can also act as a vicinal anion/electrophile under certain conditions. acs.org

Future research should aim to expand the scope of these annulation reactions and explore the use of this compound in these processes. Investigating its potential as a 1,2,3-trielectrophile could lead to the development of novel bis-annulation strategies for the rapid construction of complex molecular architectures. acs.org Additionally, iodine-catalyzed α,β-dehydrogenation of ketones presents another avenue for creating unsaturated derivatives from α-iodo ketones. rsc.orgresearchgate.net

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool for understanding and predicting chemical reactivity. For this compound, theoretical calculations can provide valuable insights into its structure, stability, and reaction mechanisms.

Density functional theory (DFT) calculations can be employed to estimate the energy and structure of reactants, intermediates, and transition states. rsc.org This information can help elucidate the mechanisms of various transformations, such as α-acetoxylation, and predict the selectivity of reactions. rsc.org For example, kinetic studies combined with theoretical calculations have been used to propose reaction mechanisms for the α-acetoxylation of ketones, indicating that the reaction may proceed through different pathways depending on the ketone's structure. rsc.org

Future efforts should focus on applying these computational techniques to model the enantioselective and diastereoselective reactions of this compound. This could aid in the rational design of new catalysts and the optimization of reaction conditions to achieve desired stereochemical outcomes.

Design of New Catalytic Systems for α-Iodination and Subsequent Transformations

The development of novel and efficient catalytic systems is central to advancing the chemistry of this compound. This includes both the catalytic α-iodination of the parent ketone and the catalytic transformations of the resulting α-iodo ketone.

Several catalytic systems for α-iodination have been reported. Copper(II) oxide has been shown to catalyze the iodination of aromatic ketones, acting as a catalyst to generate the reactive iodonium (B1229267) ion, a base to neutralize hydrogen iodide, and an agent to reoxidize iodide to molecular iodine. organic-chemistry.orgorganic-chemistry.org Another approach utilizes N-F reagents like F-TEDA-BF4 (Selectfluor) as iodination mediators in methanol (B129727). organic-chemistry.org

Future research should focus on developing catalysts that are more active, selective, and sustainable. This could involve the design of novel transition metal catalysts, organocatalysts, or even biocatalysts for both the synthesis and subsequent functionalization of this compound. For instance, rhodium-catalyzed enantioselective dehydrogenative C-H silylation has been used to construct silicon-stereogenic heterocycles, a methodology that could potentially be adapted for transformations involving α-iodo ketones. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Iodo-6-methylcyclohexan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Direct iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) can introduce iodine at the 2-position of the cyclohexanone ring. Steric hindrance from the 6-methyl group may require optimized temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to enhance regioselectivity .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between a pre-functionalized cyclohexanone boronate and an iodinating agent could be explored. Catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) are critical for minimizing dehalogenation side reactions .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- NMR : <sup>1</sup>H NMR should show deshielded protons adjacent to the iodine (δ 2.5–3.5 ppm) and methyl group (δ 1.2–1.5 ppm). <sup>13</sup>C NMR will confirm the carbonyl (δ ~205 ppm) and iodinated carbon (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should detect the molecular ion [M+H]<sup>+</sup> with isotopic patterns characteristic of iodine (m/z 238.0 for C₇H₁₁IO) .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Refer to Safety Data Sheets (SDS) for iodinated compounds: Use fume hoods, nitrile gloves, and eye protection. Iodine’s volatility requires storage in amber glass under inert gas (e.g., argon) at –20°C .

- Monitor for iodine leaching via iodometric titration during long-term storage .

Advanced Research Questions

Q. How does the 6-methyl group influence the regioselectivity of iodination in this compound?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to compare activation energies for iodination at the 2-position vs. other sites. Methyl groups increase steric hindrance, favoring iodination at the less hindered 2-position .

- Experimental Validation : Synthesize analogs (e.g., 6-ethyl or 6-H derivatives) and compare iodination yields. Lower yields in bulkier analogs support steric control .

Q. What are the mechanistic pathways for iodine loss during catalytic coupling reactions involving this compound?

- Methodology :

- Isotopic Labeling : Use <sup>127</sup>I/<sup>129</sup>I-labeled compounds to track iodine displacement pathways via MS or autoradiography.

- Kinetic Studies : Monitor reaction progress under varying Pd catalyst loads. Excess ligand (e.g., PPh₃) may stabilize intermediates and reduce β-hydride elimination, a common pathway for iodine loss .

Q. How can contradictions in reported biological activities of iodinated cyclohexanones be resolved?

- Methodology :

- Meta-Analysis : Systematically review studies (e.g., antimicrobial assays) to identify confounding factors like impurity profiles (e.g., residual iodine). Reproduce key experiments under standardized conditions (e.g., CLSI guidelines) .

- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 2-bromo or 2-chloro derivatives) to isolate iodine’s electronic effects vs. steric contributions .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products